Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate
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Overview
Description
Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate typically involves the condensation of 2-aminothiophenol with ethyl acetoacetate. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate can be compared with other thiazole derivatives such as:
These compounds share a similar core structure but differ in their functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can impart distinct properties and applications.
Properties
Molecular Formula |
C11H11NO3S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl 2-(2-oxo-3H-1,3-benzothiazol-5-yl)acetate |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-10(13)6-7-3-4-9-8(5-7)12-11(14)16-9/h3-5H,2,6H2,1H3,(H,12,14) |
InChI Key |
GVYHIYULTYQGKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)SC(=O)N2 |
Origin of Product |
United States |
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